5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a diazepane moiety and an aldehyde group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 1,4-diazepan-5-one under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .
Chemical Reactions Analysis
5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and diazepane moiety allow it to bind to various enzymes and receptors, potentially modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
5-(5-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde: This compound features a furan ring instead of a thiophene ring, which may result in different chemical reactivity and biological activity.
5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: This compound includes additional functional groups and is known for its antithrombotic activity.
The uniqueness of this compound lies in its specific combination of a thiophene ring, diazepane moiety, and aldehyde group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-(5-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c13-7-8-1-2-10(15-8)12-5-3-9(14)11-4-6-12/h1-2,7H,3-6H2,(H,11,14) |
InChI Key |
RHGDRDJJMBNMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCNC1=O)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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